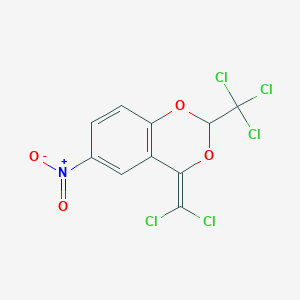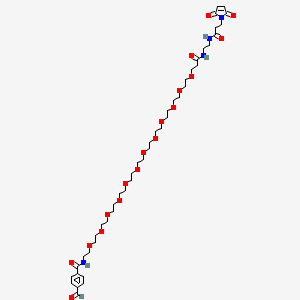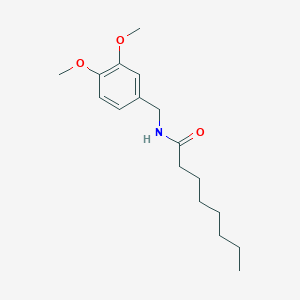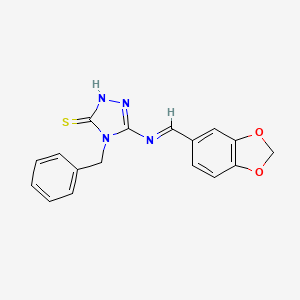
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxin ring substituted with dichloromethylene, nitro, and trichloromethyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- typically involves multi-step organic reactions. One common method includes the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . This reaction forms the benzodioxin ring structure, which is then further functionalized with dichloromethylene, nitro, and trichloromethyl groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichloromethylene and trichloromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can lead to various substituted benzodioxin derivatives.
Aplicaciones Científicas De Investigación
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,3-Benzodioxin-4-one: A similar compound with a benzodioxin ring but different substituents.
1,3-Benzodioxane: Another isomeric form with different chemical properties.
4H-benzo[d][1,3]dioxin-4-one derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
61720-18-1 |
|---|---|
Fórmula molecular |
C10H4Cl5NO4 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
4-(dichloromethylidene)-6-nitro-2-(trichloromethyl)-1,3-benzodioxine |
InChI |
InChI=1S/C10H4Cl5NO4/c11-8(12)7-5-3-4(16(17)18)1-2-6(5)19-9(20-7)10(13,14)15/h1-3,9H |
Clave InChI |
JBMFMIXAZCTFGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(Cl)Cl)OC(O2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12045736.png)





![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12045764.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B12045771.png)
![5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12045772.png)

